![molecular formula C18H21N3O5S B2774176 1-(3-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034534-50-2](/img/structure/B2774176.png)
1-(3-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Studies on compounds like CP-93,393 demonstrate the importance of understanding the metabolism and excretion of drug candidates. CP-93,393, characterized by its serotonin and dopamine agonist properties, underwent extensive metabolism, highlighting the pathways such as aromatic hydroxylation and hydrolysis, which are crucial for drug development and safety evaluation (Prakash et al., 1998).
Therapeutic Applications
The therapeutic effects of drugs, including anticonvulsants like Tridione and Ethosuximide, demonstrate the application of specific compounds in treating medical conditions such as epilepsy. These studies underscore the potential for compounds with specific chemical properties to be developed into effective treatments for neurological disorders (Thorne, 1945); (Weinstein & Allen, 1966).
Toxicology and Safety
Research on the toxicological effects of compounds, such as the study on vinclozolin, a fungicide, provides insights into the safety profiles necessary for regulatory approval and clinical use. These studies focus on potential health effects induced by long-term exposure to chemical agents, highlighting the critical role of safety assessments in the drug development process (Zober et al., 1995).
Innovative Drug Development
The development of novel compounds, such as budotitane and S-1, illustrates the process of creating new therapeutic agents with potential applications in oncology. These studies emphasize the importance of pharmacokinetics, efficacy, and safety evaluations in advancing novel treatments through clinical trials (Schilling et al., 1995); (Sakata et al., 1998).
properties
IUPAC Name |
1-[3-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-16-7-10-21(18(24)19-16)11-8-17(23)20-9-6-15(27(25,26)13-12-20)14-4-2-1-3-5-14/h1-5,7,10,15H,6,8-9,11-13H2,(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZBMERPOMXMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione |
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